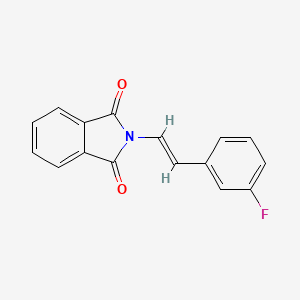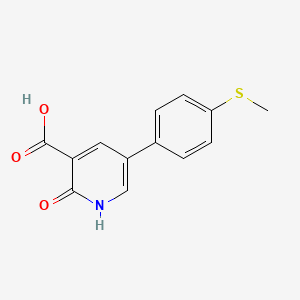![molecular formula C13H10F3NO3 B6328471 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione CAS No. 278183-69-0](/img/structure/B6328471.png)
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione (TFMPD) is a compound that has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and biotechnology. TFMPD is a versatile molecule that has been used in research to investigate the mechanism of action of various drugs and to explore new therapeutic strategies.
Applications De Recherche Scientifique
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including antifungal agents, antiviral agents, and antibiotics. It has also been used to explore new therapeutic strategies for the treatment of cancer, HIV, and other diseases. In addition, this compound has been used to investigate the biochemical and physiological effects of various drugs and to study the pharmacokinetics of drugs.
Mécanisme D'action
The mechanism of action of 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as cyclooxygenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and antioxidant effects. Furthermore, this compound has been shown to have anti-cancer effects and to increase the efficacy of some drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. In addition, it is a highly stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and its solubility in organic solvents is limited. In addition, this compound can be toxic at high concentrations.
Orientations Futures
There are several potential future directions for research involving 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione. One potential direction is to further explore its mechanism of action and to identify additional biochemical and physiological effects. Another potential direction is to explore the therapeutic potential of this compound in the treatment of various diseases, such as cancer, HIV, and other infectious diseases. In addition, further research could be conducted to explore the pharmacokinetics of this compound and to identify potential drug-drug interactions. Finally, further research could be conducted to explore the potential of this compound as an adjuvant for other drugs.
Méthodes De Synthèse
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione can be synthesized by a three-step reaction process. The first step involves the reaction of 2-methyl-2-butene with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form ethyl trifluoroacetate. The second step involves the reaction of ethyl trifluoroacetate with 4-trifluoromethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form this compound. The third step involves the reaction of this compound with a base, such as potassium hydroxide, to form the desired product.
Propriétés
IUPAC Name |
1-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)20-10-3-1-9(2-4-10)7-8-17-11(18)5-6-12(17)19/h1-4,7-8H,5-6H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNSJPZLIHVFM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C=CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)

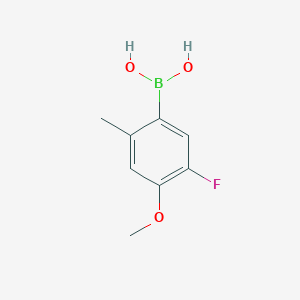

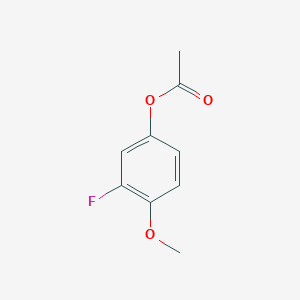

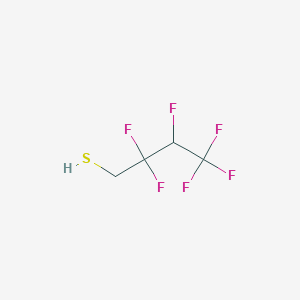



![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)

